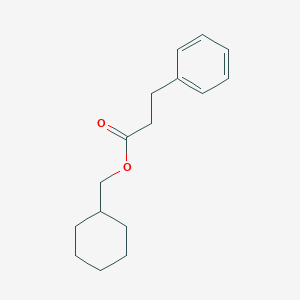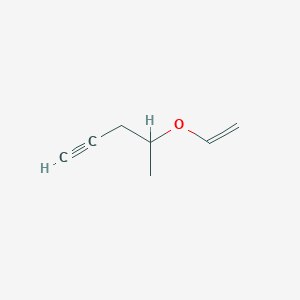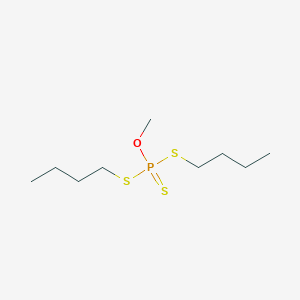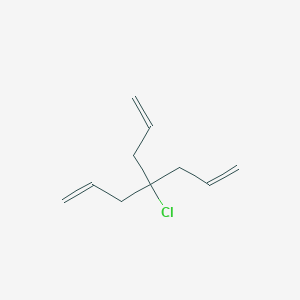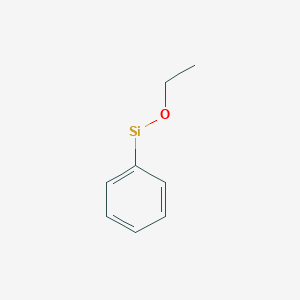
Ethoxyphenylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethoxyphenylsilane, also known as phenyltriethoxysilane, is an organosilicon compound with the chemical formula C6H5Si(OC2H5)3. It is a colorless liquid that is used in various chemical applications due to its unique properties. The compound is known for its ability to form strong bonds with both organic and inorganic materials, making it a valuable component in the production of advanced materials and coatings.
準備方法
Synthetic Routes and Reaction Conditions: Ethoxyphenylsilane can be synthesized through several methods, including the Grignard reaction and the hydrosilylation of phenylacetylene. One common method involves the reaction of phenylmagnesium bromide with tetraethoxysilane in an etheric medium. The reaction proceeds as follows: [ \text{C6H5MgBr} + \text{Si(OC2H5)4} \rightarrow \text{C6H5Si(OC2H5)3} + \text{MgBr(OC2H5)} ]
Industrial Production Methods: In industrial settings, this compound is often produced through the hydrolysis and condensation of phenyltriethoxysilane. This process involves the controlled hydrolysis of phenyltriethoxysilane in the presence of a catalyst, followed by condensation to form the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity.
化学反応の分析
Types of Reactions: Ethoxyphenylsilane undergoes various chemical reactions, including:
Hydrosilylation: Reaction with alkenes or alkynes in the presence of a catalyst to form organosilicon compounds.
Oxidation: Reaction with oxidizing agents to form silanols or siloxanes.
Substitution: Reaction with nucleophiles to replace the ethoxy groups with other functional groups.
Common Reagents and Conditions:
Hydrosilylation: Catalysts such as platinum or rhodium complexes are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Hydrosilylation: Formation of organosilicon compounds with various functional groups.
Oxidation: Formation of silanols or siloxanes.
Substitution: Formation of substituted phenylsilane derivatives.
科学的研究の応用
Ethoxyphenylsilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of advanced materials, such as siloxane polymers and hybrid organic-inorganic materials.
Biology: Utilized in the modification of biomolecules for improved stability and functionality.
Medicine: Employed in drug delivery systems and as a component in biomedical coatings.
Industry: Used in the production of coatings, adhesives, and sealants due to its strong bonding properties and resistance to environmental degradation.
作用機序
The mechanism of action of ethoxyphenylsilane involves its ability to form strong covalent bonds with both organic and inorganic substrates. This is primarily due to the presence of the silicon atom, which has a high affinity for oxygen and other electronegative elements. The ethoxy groups can be hydrolyzed to form silanols, which can then condense to form siloxane bonds. This process is facilitated by the presence of catalysts and specific reaction conditions.
類似化合物との比較
Ethoxyphenylsilane can be compared with other similar compounds, such as:
Phenylsilane (C6H5SiH3): A simpler organosilicon compound with similar reactivity but lacking the ethoxy groups.
Diphenylsilane (C6H5)2SiH2: Contains two phenyl groups and exhibits different reactivity and properties.
Triphenylsilane (C6H5)3SiH: Contains three phenyl groups and is used in different applications due to its unique structure.
Uniqueness: this compound is unique due to the presence of ethoxy groups, which provide additional reactivity and functionality compared to other phenylsilanes. This makes it particularly valuable in applications requiring strong bonding and resistance to environmental degradation.
特性
分子式 |
C8H10OSi |
|---|---|
分子量 |
150.25 g/mol |
InChI |
InChI=1S/C8H10OSi/c1-2-9-10-8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
InChIキー |
QIWUAMJWPMPCRN-UHFFFAOYSA-N |
正規SMILES |
CCO[Si]C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


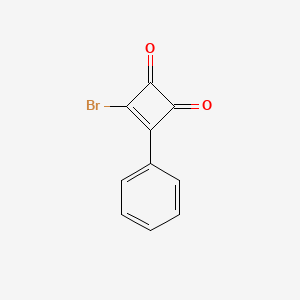
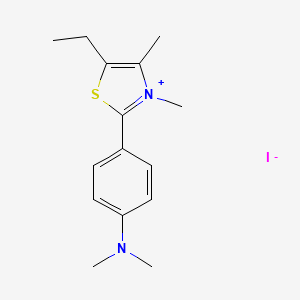
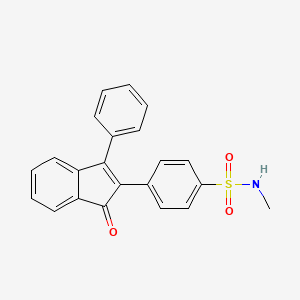

![[(Trichloromethyl)disulfanyl]ethane](/img/structure/B14714354.png)

